molecular formula C8H6F2N2O2 B3272905 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 575473-95-9

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3272905
CAS No.: 575473-95-9
M. Wt: 200.14 g/mol
InChI Key: NHGWXJWYOGTDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzo-oxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of 2-aminophenol with 2,2-difluoroacetic acid under acidic conditions. The reaction typically proceeds through a cyclization mechanism, forming the oxazine ring. The reaction conditions often require the use of a strong acid catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazine ring can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or a base to proceed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with a reduced oxazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The oxazine ring structure can also facilitate interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-amino-2,2-difluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c9-8(10)7(13)12-5-3-4(11)1-2-6(5)14-8/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWXJWYOGTDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(O2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flask, 10% Pd/C (0.819 g, 0.769 mmol) was added. The flask was placed under vacuum and purged with N2 three times and then MeOH (25 mL) was added. To the flask was added a solution of 2,2-difluoro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (5.90 g, 25.6 mmol, WO2008024634A1, Page 161, Intermediate C) in MeOH (20 mL). The mixture was then evacuated, purged with N2 and evacuated again. The mixture was placed under an atmosphere of H2 and stirred at rt for about 16 h. The mixture was placed under vacuum and purged with N2 three times. The mixture was filtered over a Celite Pad®, washed with MeOH (300 mL) and concentrated under reduced pressure to give 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (3.4 g, 66%); LC/MS (Table 2, Method c) Rt=1.42 min.; MS m/z: 201 (M+H)+.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.819 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

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